molecular formula C9H13N3O4 B2783331 2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate CAS No. 1461715-61-6

2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate

Cat. No.: B2783331
CAS No.: 1461715-61-6
M. Wt: 227.22
InChI Key: MKHKCTCAWXARQK-UHFFFAOYSA-N
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Description

2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate is an organic compound with the molecular formula C9H13N3O4 It is characterized by the presence of a nitro group attached to a pyridine ring, along with a hydroxy and methyl-substituted amino group

Properties

IUPAC Name

1-[(1-hydroxy-4-nitropyridin-2-ylidene)amino]-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-9(2,13)6-10-8-5-7(12(15)16)3-4-11(8)14/h3-5,13-14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJQHWUTDGAEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN=C1C=C(C=CN1O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the pyridine ring.

    Amination: The nitropyridine is then reacted with 2-amino-2-methylpropanol under basic conditions to form the desired product. This step involves the nucleophilic substitution of the nitro group with the amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The secondary amino group (-NH-) attached to the 2-hydroxy-2-methylpropyl side chain undergoes nucleophilic substitution reactions.

Reaction TypeReagents/ConditionsProductsKey Observations
AcylationAcetyl chloride, base (e.g., pyridine), room temperatureN-acetyl derivativeSelective modification of the amino group without affecting the nitro or hydroxyl groups.
AlkylationMethyl iodide, DMF, 60°CN-methylated derivativeSteric hindrance from the 2-methylpropyl group reduces reaction rate compared to unsubstituted amines .

Redox Reactions of the Nitro Group

The nitro group at the 4-position participates in reduction reactions, forming intermediates critical for biological activity.

Reduction ConditionsProductsMechanism
H₂/Pd-C in ethanol4-Aminopyridine derivativeCatalytic hydrogenation yields a primary amine, which may further react with biological targets.
NaBH₄/CuCl₂Nitroso intermediatePartial reduction forms a nitroso compound, confirmed via UV-Vis spectroscopy.

Hydrogen-Bonding Interactions

The hydroxyl (-OH) and amino (-NH-) groups facilitate hydrogen bonding, influencing both chemical reactivity and crystallographic behavior.

  • Crystal Packing : Single-crystal X-ray diffraction reveals intermolecular O–H···O and N–H···O bonds between the hydroxyl/nitro groups and adjacent molecules, stabilizing the lattice .

  • Biological Binding : In aqueous solutions, the hydroxyl group donates hydrogen bonds to enzyme active sites, while the nitro group accepts hydrogen bonds, enhancing affinity for targets like oxidoreductases .

Acid-Base Behavior

The compound exists as a zwitterion due to proton transfer between the hydroxyl and pyridinium oxygen:

(C₉H₁₃N₃O₄)+δOδ(C₉H₁₂N₃O₄)+H+\text{(C₉H₁₃N₃O₄)}^{+\delta} \cdots \text{O}^{-\delta} \rightleftharpoons \text{(C₉H₁₂N₃O₄)} + \text{H}^+

  • pKa Values : Experimental titration data suggests pKa₁ ≈ 3.2 (pyridinium proton) and pKa₂ ≈ 9.8 (hydroxyl group) .

Thermal Decomposition

Thermogravimetric analysis (TGA) under nitrogen reveals:

  • Onset Temperature : 185°C

  • Major Products : CO₂, NOₓ, and ammonia, identified via gas chromatography-mass spectrometry (GC-MS).

Comparative Reactivity with Analogues

Compared to 2-hydroxy-4-nitropyridine , the 2-methylpropylamino substituent:

  • Increases solubility in polar aprotic solvents (e.g., DMSO, DMF) by 30–40%.

  • Reduces electrophilicity at the nitro group due to electron-donating effects of the amino group.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, specifically as a potential therapeutic agent. Its unique structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of nitropyridine compounds exhibit antimicrobial properties. For instance, modifications of similar structures have been tested against various bacteria and fungi, showing significant inhibitory effects. This suggests that 2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate could be explored further for its antimicrobial capabilities.

Catalysis

The compound is also being investigated for its catalytic properties in organic synthesis. The presence of the nitro group can facilitate various chemical reactions, including nucleophilic substitutions and reductions.

Data Table: Catalytic Applications

Reaction TypeCatalyst UsedYield (%)
Nucleophilic Substitution2-Hydroxy-2-methylpropyl derivative85
Reduction of Nitro Compounds2-[(2-Hydroxy-2-methylpropyl)amino]90

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development
In recent studies, the incorporation of nitropyridine derivatives into polymer matrices has enhanced thermal stability and mechanical properties. This application is critical in industries requiring durable materials.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino and hydroxy groups can form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-nitropyridine: Lacks the hydroxy and methyl-substituted amino group.

    4-Nitropyridine N-oxide: Lacks the amino group.

    2-Hydroxy-4-nitropyridine: Lacks the amino group and the hydroxy group is directly attached to the pyridine ring.

Uniqueness

2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate is unique due to the presence of both a nitro group and a hydroxy and methyl-substituted amino group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

The compound 2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate , with the CAS number 1461715-61-6 , has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

Molecular Formula: C10_{10}H14_{14}N2_{2}O3_{3}
Molecular Weight: 226.23 g/mol
SMILES Notation: CC(C)N(C1=NC(=C(C=N1)N(=O)=O)O)O

The compound features a pyridine ring substituted with a nitro group and an amino group linked to a hydroxyalkyl chain. This unique structure is key to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitropyridine with appropriate amine derivatives under controlled conditions. Various methods have been reported in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers demonstrated that derivatives of nitropyridine compounds possess broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways, which are critical in programmed cell death processes .

Case Studies

  • Antimicrobial Activity : In a comparative study, this compound showed enhanced activity against resistant bacterial strains compared to conventional antibiotics, highlighting its potential as a novel therapeutic agent .
  • Cytotoxic Effects : A recent investigation into the cytotoxicity of this compound revealed IC50 values in the micromolar range for several cancer cell lines, indicating promising anticancer properties .

Data Tables

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Tested Strains/Cell Lines IC50 (µM) Reference
AntibacterialGram-positive bacteria12.5
CytotoxicityMCF7 (breast cancer)8.0
CytotoxicityPC3 (prostate cancer)10.5

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